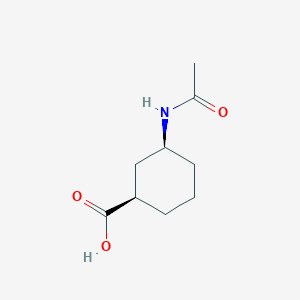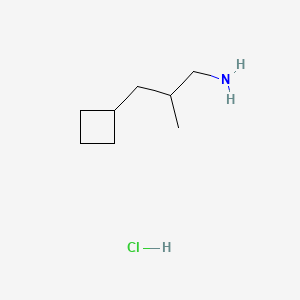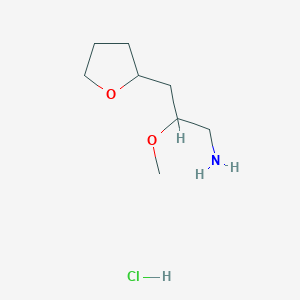
2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a derivative of propanamine, featuring a methoxy group and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride typically involves the reaction of 2-methoxypropan-1-amine with oxirane (ethylene oxide) under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the oxirane ring, leading to the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-[(oxolan-2-yl)methoxy]propan-1-amine: Similar structure but without the hydrochloride group.
3-[(oxolan-3-yl)methoxy]propan-1-amine: Similar structure with a different position of the oxolane ring.
2-methyl-1-(oxolan-3-yl)propan-2-amine: Similar structure with a methyl group substitution.
Uniqueness
2-Methoxy-3-(oxolan-2-yl)propan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
2-methoxy-3-(oxolan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-8(6-9)5-7-3-2-4-11-7;/h7-8H,2-6,9H2,1H3;1H |
Clave InChI |
JZIMMBJMKYAOOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(CC1CCCO1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


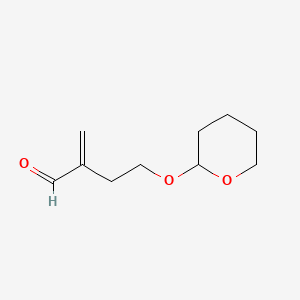

![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
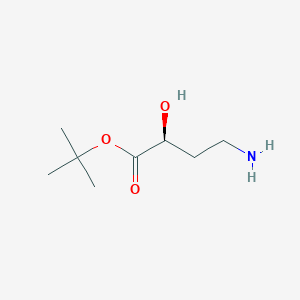

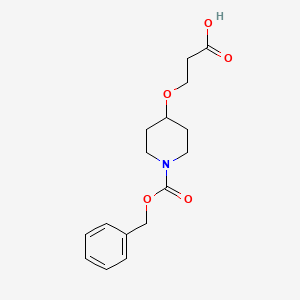
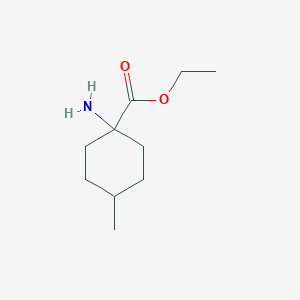
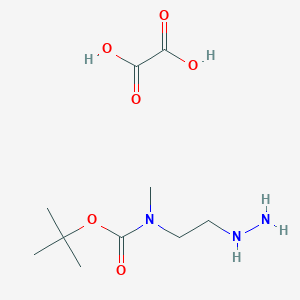
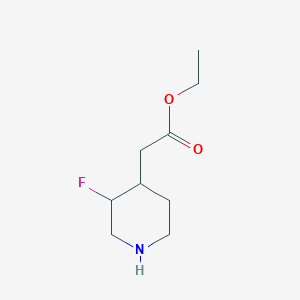
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
